2,5-Anhydro-D-mannose

Übersicht

Beschreibung

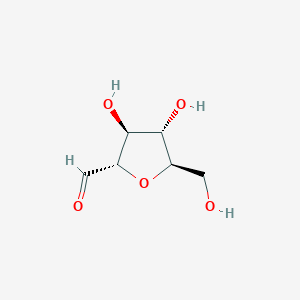

2,5-Anhydro-D-mannose is a cyclic sugar derivative with the molecular formula C6H10O5. It has been extensively studied for its versatile applications and intriguing chemical properties. This compound is known for its role as a substrate or intermediate in various enzymatic and chemical transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Anhydro-D-mannose can be synthesized through the nitrous acid deamination of 2-amino-2-deoxy-D-glucose. This method involves the reaction of 2-amino-2-deoxy-D-glucose with nitrous acid, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the depolymerization of chitin using nitrous acid. The resulting chitin oligomers, which contain this compound residues at their reducing ends, can be further processed to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Anhydro-D-mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Pictet-Spengler condensation, where this compound reacts with biogenic amines to form novel tetrahydroisoquinolines and β-carbolines .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as dioxyamines and dihydrazides are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as tetrahydroisoquinolines and β-carbolines .

Wissenschaftliche Forschungsanwendungen

Chitin-Based Oligosaccharides

One of the primary applications of 2,5-Anhydro-D-mannose is in the modification of chitin oligomers. Chitin, a biopolymer derived from crustacean shells, is abundant and biodegradable. The highly reactive AnM residue at the reducing end of chitin oligomers enables the formation of diblock oligosaccharides through coupling reactions with dihydrazides or dioxyamines. This method allows for the retention of intrinsic properties that are often lost during classical modifications .

Case Study: Synthesis of Diblock Oligosaccharides

In a study published in Biomacromolecules, researchers demonstrated a protocol for synthesizing chitin-based diblock oligosaccharides using AnM. The process involved nitrous acid depolymerization of chitosan to produce oligomers with AnM residues, which were then activated for further reactions. The resulting diblock structures exhibited enhanced biological activity, including potential anticancer properties .

| Study | Method | Findings |

|---|---|---|

| Mo et al. (2020) | Nitrous acid depolymerization | Successful synthesis of diblock oligosaccharides with enhanced biological activity |

| Schatz et al. (2020) | Coupling reactions with dihydrazides | Retained intrinsic properties of chitin oligomers |

Functionalization of Surfaces

The ability to functionalize surfaces using chitosan oligomers containing AnM has garnered interest in biomedical applications. This functionalization can enhance cell adhesion and promote tissue engineering applications .

Drug Delivery Systems

This compound has also been explored for its role in drug delivery systems. Its chemical structure allows it to be conjugated with various therapeutic agents, improving their solubility and bioavailability.

Case Study: Drug Conjugation

Research indicates that AnM can be used to create water-soluble derivatives that facilitate drug delivery. By attaching drugs to chitosan oligomers via AnM, researchers have achieved improved release profiles and targeted delivery mechanisms .

| Study | Drug | Results |

|---|---|---|

| Research on Chitosan Derivatives | Anticancer drugs | Enhanced solubility and controlled release |

Food Science Applications

In food science, this compound has been studied for its role in the formation of certain compounds during thermal processing. It has been noted that AnM can form as a byproduct in the Maillard reaction, which is critical for flavor development in cooked foods .

Case Study: Thermal Processing

A review highlighted the implications of this compound in food safety and quality. The compound's formation during cooking raises concerns regarding potential toxicants but also indicates its role in enhancing flavor profiles .

| Study | Focus | Implications |

|---|---|---|

| Food Toxicants Review | Maillard reaction products | Potential health risks vs. flavor enhancement |

Wirkmechanismus

The mechanism of action of 2,5-Anhydro-D-mannose involves its role as a substrate or intermediate in various enzymatic and chemical transformations. It interacts with specific enzymes and chemical reagents, leading to the formation of various products. The molecular targets and pathways involved in these transformations are still under investigation, but they are believed to include key enzymes in carbohydrate metabolism .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Anhydro-D-gulose

- 2,5-Anhydrohexose

- 2,5-Anhydromannose

Comparison: Compared to its similar compounds, 2,5-Anhydro-D-mannose is unique due to its specific reactivity and the types of products it forms. For instance, while 2,5-Anhydro-D-gulose and 2,5-Anhydrohexose share similar structural features, this compound is particularly notable for its role in the synthesis of diblock oligosaccharides and its reactivity in Pictet-Spengler condensations .

Biologische Aktivität

2,5-Anhydro-D-mannose (also known as 2,5-anhydro-D-mannofuranose) is a monosaccharide that plays a significant role in various biological processes and applications. Structurally similar to D-mannose, it contains an additional anhydro group between the second and fifth carbon atoms. This compound has garnered attention due to its potential biological activities, particularly in metabolic regulation and as a precursor in synthetic chemistry.

Chemical Structure :

- Molecular formula: C₆H₁₂O₆

- CAS Number: 495-75-0

- Melting Point: Approximately 98.11 °C

- Solubility: Soluble in water and methanol

This compound exists in both acetal and aldehyde forms, which can influence its reactivity and biological interactions .

Metabolic Effects

Recent studies have highlighted the role of this compound in metabolic processes. It has been shown to influence glucose metabolism and food intake regulation:

- Satiety Effects : Research indicates that this compound may activate central pathways that regulate satiety and energy balance. For instance, it has been observed to activate oxytocin neurons in the paraventricular nucleus (PVN) of the hypothalamus, leading to reduced food intake .

- Impact on Blood Glucose Levels : In animal models, administration of this compound has been associated with altered blood glucose levels, suggesting a potential role in managing hyperglycemia .

Synthesis and Applications

This compound serves as a crucial building block for synthesizing various biomaterials:

- Alginate-Based Materials : It is utilized in the production of alginate hydrogels and microcapsules, which have applications in drug delivery systems and tissue engineering .

- Functionalization of Chitin : The compound has been employed to create end-functionalized chitin derivatives, enhancing their properties for biomedical applications .

Study on Food Intake Regulation

A notable study investigated the effects of this compound on food intake and glucose metabolism in rats. The results indicated that this compound significantly influenced both parameters, providing insights into its potential therapeutic applications for obesity and diabetes management. The study's findings suggest that the central action of this compound could be leveraged for developing new dietary interventions .

Synthesis of Chitooligosaccharides

Another research effort focused on the functionalization of chitooligosaccharides with this compound. This study demonstrated how the incorporation of this monosaccharide could enhance the biological activity of chitosan-based materials, making them more suitable for drug delivery applications. The chemical characterization was performed using NMR spectroscopy and mass spectrometry to confirm successful synthesis .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAPTZKZHMOIRE-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-75-0 | |

| Record name | 2,5-Anhydromannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-ANHYDRO-D-MANNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE7AJ557M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.